N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development, particularly for targeting specific receptors or enzymes.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and antibacterial properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds and materials.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxyacetamide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its cyclohexyl and tetrazole moieties contribute to its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-12-7-9-14(10-8-12)23(21,22)16-11-15-17-18-19-20(15)13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMQVWPBLYUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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